ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate

Description

Chemical Identity:

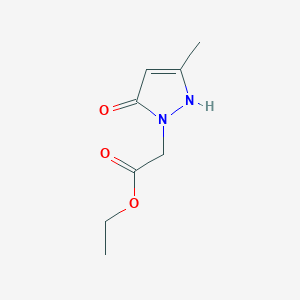

Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate (CAS 63124-41-4) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₃ . Its structure comprises a 5-hydroxy-3-methyl-substituted pyrazole ring linked via a methylene group to an ethyl acetate moiety.

Synthesis:

The compound can be synthesized by reacting pyrazole derivatives with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions. A similar method yielded ethyl 2-(1H-pyrazol-1-yl)acetate with a 72% yield after recrystallization . The hydroxy and methyl substituents on the pyrazole ring are critical for modulating reactivity and intermolecular interactions.

Applications:

Pyrazole-acetate derivatives are widely used as intermediates in pharmaceuticals and agrochemicals. For example, ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate (CAS 1045893-49-9) is employed in drug discovery due to its structural versatility .

Properties

IUPAC Name |

ethyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)5-10-7(11)4-6(2)9-10/h4,9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHIWWMPZASOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-41-4 | |

| Record name | ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The hydroxy and methyl substituents can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The hydroxyl group at position 5 facilitates condensation with aldehydes under acidic or basic conditions, forming arylidene derivatives. For example:

These reactions often produce E/Z isomers, confirmed by split signals in 1H NMR spectra (e.g., δ 4.74 (Z) and 5.15 (E) for CH₂ groups) .

Heterocyclization Reactions

The compound undergoes cyclization with diketones or thioureas to form fused heterocycles:

The reaction with pentane-2,4-dione proceeds via enol-keto tautomerism, while thiourea derivatives form through nucleophilic attack at the carbonyl group .

Esterification and Nucleophilic Substitution

The ester moiety participates in hydrolysis and substitution:

The hydroxyl group’s presence increases solubility in polar solvents, aiding reaction kinetics .

Diazotization and Coupling Reactions

The compound forms diazenyl derivatives via diazonium salt intermediates:

These reactions proceed via electrophilic aromatic substitution, with the pyrazole ring directing substituents to specific positions .

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization:

| Reagent | Conditions | Product | Yield | Key Data | Source |

|---|---|---|---|---|---|

| Sodium hydride | THF, 0°C, 20 minutes | Pyridopyrazole derivative | 88% | 1H NMR: δ 6.60 (d, J = 2.4 Hz), 7.97 (d) |

This reaction highlights the versatility of the acetate side chain in forming fused heterocyclic systems .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate has been investigated for its potential therapeutic effects, particularly as:

- Antimicrobial Agent : Preliminary studies suggest the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, which may lead to the development of anti-inflammatory drugs .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Reactions with Electrophiles : this compound can react with electrophiles to form derivatives that may have enhanced biological activities.

- Synthesis of Other Pyrazole Derivatives : It can be used to synthesize other pyrazole compounds, expanding the library of bioactive molecules available for pharmaceutical research .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, revealing a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through a one-pot reaction involving hydrazine derivatives and acetic acid derivatives. The resulting product was characterized using NMR and IR spectroscopy, confirming the successful formation of the pyrazole ring and hydroxyl substitution .

Mechanism of Action

The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate and related compounds:

Physicochemical Properties

Hydrogen Bonding: The 5-hydroxy group in the target compound facilitates strong hydrogen bonds, influencing solubility and crystal packing . In contrast, ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate lacks hydrogen-bond donors, resulting in lower aqueous solubility . Compounds like methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)acetate combine hydroxy and pyridinyl groups, enabling dual hydrogen-bonding and coordination interactions .

Lipophilicity :

- The ethyl acetate moiety in the target compound provides moderate lipophilicity (logP ~1.5–2.0), suitable for membrane permeability. Replacing ethyl with methyl (e.g., methyl ester derivatives ) reduces logP by ~0.5 units .

- Phenyl-substituted analogs (e.g., CAS 1045893-49-9) exhibit higher logP (~3.0–3.5), favoring hydrophobic interactions in drug-receptor binding .

Crystallinity :

- The target compound’s crystal structure likely involves O-H⋯O and C-H⋯O hydrogen bonds, similar to ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate , which displays π-π stacking (3.814 Å) and C-H⋯O interactions .

Key Research Findings

- Hydrogen-Bond Networks: The 5-hydroxy group in the target compound forms robust intermolecular bonds, a feature absent in non-hydroxylated analogs like ethyl 2-(1H-pyrazol-1-yl)acetate .

- Metabolic Stability : Methyl esters (e.g., CAS 1119391-01-3) are more prone to esterase hydrolysis than ethyl esters, impacting drug half-life .

Biological Activity

Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C${10}$H${12}$N${2}$O${3}$ and a molecular weight of 184.20 g/mol. The structure features a hydroxyl group at the 5-position of the pyrazole ring, which enhances its solubility in polar solvents and may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

2. Anticancer Potential

- Pyrazole derivatives are known for their anticancer activities. This compound may inhibit the proliferation of cancer cells, similar to other pyrazole-based compounds that have shown efficacy against breast, lung, and colorectal cancers . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

3. Anti-inflammatory Effects

- Some studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on the activity of related compounds .

Synthesis Methods

Various synthesis routes have been explored for producing this compound. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.

- One-Pot Reactions : Combining multiple reagents in a single reaction vessel to streamline the synthesis process .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the unique properties of this compound, a comparison with other related pyrazole compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate | Chlorine substitution at position 5 | Enhanced reactivity due to electronegative chlorine |

| Ethyl (3-methyl-1H-pyrazol-1-yl)acetate | Lacks hydroxyl group | Different biological activity profile |

| Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate | Methyl substitution instead of hydroxyl | Potentially different pharmacological effects |

The presence of the hydroxyl group in this compound enhances its solubility and may contribute to its distinct biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various pyrazole derivatives, including ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-y)acetate. For instance:

Case Study: Anticancer Activity

A study demonstrated that pyrazole derivatives could inhibit growth in several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These findings suggest that ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-y)acetate may also exhibit similar anticancer effects, warranting further investigation into its mechanisms and efficacy .

Case Study: Antimicrobial Efficacy

In vitro assays showed that ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-y)acetate had significant antibacterial activity against E. coli and S. aureus, with inhibition zones comparable to established antibiotics . This positions the compound as a potential candidate for developing new antimicrobial agents.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm the ester group (δ ~4.1–4.3 ppm for –OCH2– and δ ~1.2–1.4 ppm for CH3), pyrazole protons (δ ~6.0–6.5 ppm), and hydroxy group (broad singlet at δ ~9–12 ppm) .

- IR Spectroscopy : Validate the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl group (O–H stretch at ~3200–3500 cm⁻¹) .

- LC-MS : Verify molecular weight (calculated: 198.19 g/mol) and fragmentation patterns .

How can computational methods enhance the synthesis and functionalization of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT with Gaussian) predict reaction pathways and transition states, identifying energetically favorable routes . For example, ICReDD’s approach combines reaction path searches with experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on pyrazole derivatives can predict regioselectivity in alkylation reactions.

What strategies resolve contradictions in crystallographic data or hydrogen-bonding patterns?

Advanced Research Question

Use SHELX software for high-resolution crystal structure refinement, focusing on hydrogen-bonding networks (e.g., O–H···O/N interactions) . Graph-set analysis (as per Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings) to rationalize packing inconsistencies . If experimental data conflicts with computational models, re-evaluate lattice parameters or consider twinning effects via SHELXL .

How does the hydroxy group influence the compound’s stability and reactivity?

Advanced Research Question

The 5-hydroxy group enhances hydrogen-bonding capacity, affecting solubility (e.g., in polar solvents like DMSO) and thermal stability. Stability studies (TGA/DSC) under varying humidity/temperature conditions reveal degradation thresholds . Reactivity can be modulated via protection/deprotection strategies (e.g., silylation with TMSCl) during functionalization .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

How can researchers predict the biological activity of derivatives of this compound?

Advanced Research Question

- PASS Program : Predicts antimicrobial or anticancer activity based on structural descriptors (e.g., pyrazole ring topology) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., kinase enzymes) . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity).

What experimental and computational tools analyze intermolecular interactions in crystalline forms?

Advanced Research Question

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O distances) using SHELXL .

- Hirshfeld Surface Analysis (CrystalExplorer) : Quantifies interaction types (e.g., H-bond vs. van der Waals) .

- Mercury Software : Visualizes packing diagrams and symmetry operations .

How do substituents on the pyrazole ring affect spectroscopic and physicochemical properties?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., –CN) : Shift NMR signals downfield and reduce solubility .

- Methyl Group (3-position) : Steric effects alter reaction kinetics (e.g., slower ester hydrolysis) .

- Hydroxy Group (5-position) : Increases melting point via intermolecular H-bonding .

What methodologies address low yields in multi-step syntheses involving this compound?

Advanced Research Question

- Design of Experiments (DoE) : Taguchi or Box-Behnken models optimize variables (e.g., reaction time, catalyst loading) .

- Inline Analytics (ReactIR) : Monitors intermediate formation in real time to adjust conditions .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 90°C for 30 mins vs. 24 hrs conventional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.